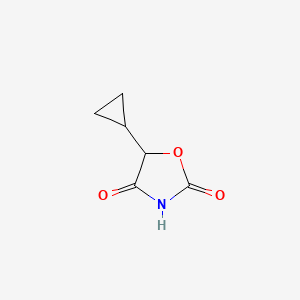
6-Bromo-2-chloro-7-fluoroquinazolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 6-Bromo-2-chloro-7-fluoroquinazolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination, chlorination, and fluorination of quinazoline derivatives under controlled conditions . Industrial production methods may involve optimizing these reactions to achieve higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.
化学反応の分析
6-Bromo-2-chloro-7-fluoroquinazolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, and fluorine) can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the compound and potentially forming different quinazoline derivatives.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules, often using palladium or other metal catalysts.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
6-Bromo-2-chloro-7-fluoroquinazolin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-2-chloro-7-fluoroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
6-Bromo-2-chloro-7-fluoroquinazolin-4-ol can be compared with other quinazoline derivatives such as:
6-Bromo-7-fluoroquinazolin-4-ol: Similar structure but lacks the chlorine atom.
7-Bromo-6-chloro-8-fluoroquinazolin-4-ol: Similar structure but with different halogen positions.
6-Chloro-7-fluoroquinazolin-4-ol: Similar structure but lacks the bromine atom.
The uniqueness of this compound lies in its specific combination of halogen atoms, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C8H3BrClFN2O |
|---|---|
分子量 |
277.48 g/mol |
IUPAC名 |
6-bromo-2-chloro-7-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3BrClFN2O/c9-4-1-3-6(2-5(4)11)12-8(10)13-7(3)14/h1-2H,(H,12,13,14) |
InChIキー |
FKBOEFCEIVNEHJ-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Br)F)N=C(NC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


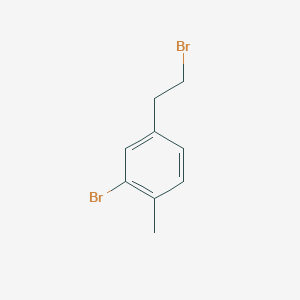
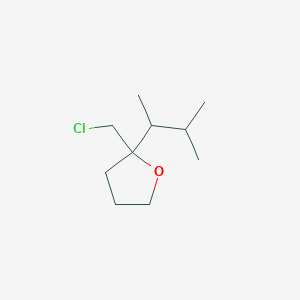
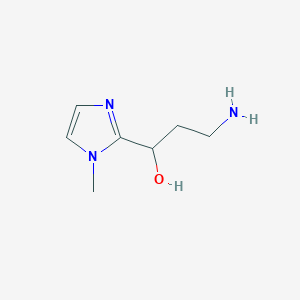
![2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13193539.png)

![2-[(2-Fluorophenyl)methyl]-1h-1,3-benzodiazol-5-amine](/img/structure/B13193541.png)
![tert-Butyl 6-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B13193544.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13193565.png)
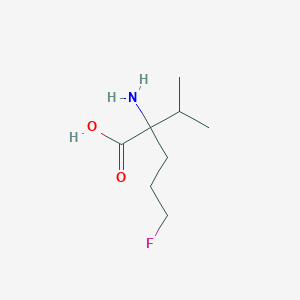
![3-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13193584.png)
![3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane](/img/structure/B13193596.png)

![({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13193604.png)
